molecular formula C7H7N3O2 B6301653 2-Nitro-6,7-dihydropyrazolo[1,5-a]pyridine CAS No. 2007081-99-2

2-Nitro-6,7-dihydropyrazolo[1,5-a]pyridine

Cat. No.: B6301653
CAS No.: 2007081-99-2
M. Wt: 165.15 g/mol
InChI Key: RLLZSMFVIMQVIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-6,7-dihydropyrazolo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C7H7N3O2. It is characterized by a pyrazolo[1,5-a]pyridine core structure with a nitro group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-6,7-dihydropyrazolo[1,5-a]pyridine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a β-ketoester, followed by nitration to introduce the nitro group at the 2-position . The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization and nitration steps.

Industrial Production Methods

This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-6,7-dihydropyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-amino-6,7-dihydropyrazolo[1,5-a]pyridine, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

2-Nitro-6,7-dihydropyrazolo[1,5-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Nitro-6,7-dihydropyrazolo[1,5-a]pyridine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitro-6,7-dihydropyrazolo[1,5-a]pyridine is unique due to its specific arrangement of the nitro group and the pyrazolo[1,5-a]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-nitro-6,7-dihydropyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c11-10(12)7-5-6-3-1-2-4-9(6)8-7/h1,3,5H,2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLZSMFVIMQVIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)[N+](=O)[O-])C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.